molecular formula C7H5ClO3 B14623894 Salicylic acid hypochlorite CAS No. 54510-09-7

Salicylic acid hypochlorite

Cat. No.: B14623894
CAS No.: 54510-09-7
M. Wt: 172.56 g/mol
InChI Key: LNGHGZJAEPDKFE-UHFFFAOYSA-N
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Description

General Principles of Hypohalite Reactions with Aromatic Compounds

Hypohalites, such as sodium hypochlorite (B82951) (NaOCl), are potent oxidizing and halogenating agents. In aqueous solutions, hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) exist in a pH-dependent equilibrium. HOCl is generally considered the more reactive species in electrophilic aromatic substitution reactions. researchgate.net

The reaction of hypohalites with aromatic compounds, particularly phenols, is characterized by electrophilic attack on the activated aromatic ring. The hydroxyl group (-OH) of a phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. nih.govgfredlee.com This can lead to the stepwise introduction of halogen atoms onto the aromatic ring. gfredlee.com The rate of these reactions is highly dependent on pH, with phenolate (B1203915) anions (formed at higher pH) being significantly more reactive towards HOCl than the neutral phenol molecule. researchgate.net

Beyond simple halogenation, hypohalites can also induce oxidation, leading to the cleavage of the aromatic ring and the formation of various degradation products. nih.govgfredlee.com The reaction pathway and product distribution are influenced by factors such as the concentration of the reactants, pH, temperature, and the presence of other substances in the reaction medium. bluewavv.comresearchgate.net

Salicylic (B10762653) Acid as a Model Phenolic and Carboxylic Acid Substrate in Halogenation and Oxidation

Salicylic acid (2-hydroxybenzoic acid) possesses both a phenolic hydroxyl group and a carboxylic acid group attached to a benzene (B151609) ring. wikipedia.org This unique structure makes it an interesting substrate for studying both halogenation and oxidation reactions. The hydroxyl group activates the aromatic ring for electrophilic attack, while the carboxylic acid group is a deactivating group.

The reaction of salicylic acid with hypochlorite can lead to several outcomes:

Halogenation: Electrophilic substitution of hydrogen atoms on the aromatic ring with chlorine atoms, leading to the formation of monochlorinated and dichlorinated salicylic acids. erowid.orgresearchgate.net For instance, direct chlorination of salicylic acid can yield 5-chlorosalicylic acid. wikipedia.org

Oxidation: The degradation of the salicylic acid molecule, which can involve the breakdown of the aromatic ring. bluewavv.com Studies have shown that the degradation of salicylic acid by sodium hypochlorite follows second-order kinetics. researchgate.netsciengine.com

Decarboxylation: The loss of the carboxyl group as carbon dioxide. This can sometimes be accompanied by halogenation, a process known as halodecarboxylation. acs.org An adverse reaction involving the replacement of the carboxyl group to form 2,4,6-trichlorophenol (B30397) has been observed during chlorination with sodium hypochlorite in an aqueous alkaline medium. pharmjournal.ru

The reaction rate is significantly influenced by pH. The degradation of salicylic acid by sodium hypochlorite is faster in acidic solutions. bluewavv.com This is attributed to the combined effects of the ionization state of salicylic acid and the stability of sodium hypochlorite at different pH values. bluewavv.com

Significance of Reactive Intermediates in Aqueous Chlorination Systems

The chlorination of phenolic compounds in aqueous systems is often mediated by highly reactive, short-lived chemical species known as reactive intermediates. While not always directly observed, their presence is inferred from the final products and kinetic studies. In the context of the reaction between salicylic acid and hypochlorite, several types of reactive intermediates are plausible.

Phenoxy radicals are one such type of intermediate. nih.gov Their formation can be initiated by the reaction of phenolic compounds with species like dichlorine monoxide (Cl₂O), which can form from the self-reaction of HOCl at higher concentrations. nih.gov These radical intermediates can then participate in a variety of subsequent reactions, leading to a complex mixture of products.

The formation of long-lived reaction intermediates of undetermined structure has also been suggested to explain certain sensory characteristics, such as atypical chlorophenolic tastes and odors, that can develop during the chlorination of phenols. gfredlee.com Furthermore, the reaction of 5-aminosalicylic acid with hypochlorite or activated neutrophils leads to a non-fluorescent product, with the reaction proceeding through a peroxidase-dependent mechanism. nih.gov The study of these intermediates is crucial for understanding the complete reaction mechanism and predicting the formation of various, sometimes undesirable, byproducts in processes like water disinfection.

Data on the Reaction of Salicylic Acid with Hypochlorite

The following tables summarize key findings from research on the reaction between salicylic acid and sodium hypochlorite.

Table 1: Kinetic Data for the Degradation of Salicylic Acid by Sodium Hypochlorite

ParameterObservationCitation
Reaction Order Second-order kinetics overall; first-order with respect to both salicylic acid and sodium hypochlorite. bluewavv.comresearchgate.net
Effect of pH The reaction rate constant increases as the pH decreases. The reaction is faster in acidic conditions. bluewavv.comresearchgate.netsciengine.com
Effect of Temperature The removal rate of salicylic acid increases with increasing temperature, following the van 't Hoff rule. bluewavv.comresearchgate.netsciengine.com
Apparent Activation Energy 43.22 kJ/mol bluewavv.com

Table 2: Products Identified from the Reaction of Salicylic Acid with Hypochlorite

Reaction ConditionIdentified ProductsCitation
Chlorination with sodium hypochlorite solutionMixture containing monochloro-salicylic acid. erowid.org
Chlorination using 10-mg/L Cl₂Mono- and dichlorinated salicylic acids. researchgate.net
Chlorination with gaseous chlorine or sodium hypochlorite in aqueous alkaline medium3,5-dichlorosalicylic acid and 2,4,6-trichlorophenol (from ipso-replacement of the carboxyl group). pharmjournal.ru

Table 3: List of Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54510-09-7

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

chloro 2-hydroxybenzoate

InChI

InChI=1S/C7H5ClO3/c8-11-7(10)5-3-1-2-4-6(5)9/h1-4,9H

InChI Key

LNGHGZJAEPDKFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCl)O

Origin of Product

United States

Formation and Spectroscopic Characterization of Reactive Intermediates

In Situ Generation of Acyl Hypochlorites and Related Species

The formation of acyl hypochlorites, such as salicyloyl hypochlorite (B82951), occurs as a transient step in the reaction between carboxylic acids and hypochlorite. These intermediates are highly reactive and not typically isolated, but their existence is inferred from kinetic data and product analysis.

Kinetic studies provide significant evidence for the participation of salicyloyl hypochlorite in the chlorination of salicylic (B10762653) acid. Research has demonstrated that at a pH greater than 8, the rate of chlorination is influenced by a pathway involving this intermediate. This suggests that under alkaline conditions, the reaction mechanism shifts to favor the formation of salicyloyl hypochlorite, which then dictates the subsequent chlorination steps. researchgate.netrsc.org The degradation of salicylic acid by sodium hypochlorite has been shown to follow second-order kinetics, with the reaction rate constant increasing as the pH value decreases. acs.org

Detection and Elucidation of Transient Species

While direct spectroscopic data for salicyloyl hypochlorite is not available in the reviewed literature, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural characterization of related, more stable acyl hypochlorites and for analyzing the products of reactions involving these intermediates. For instance, NMR spectroscopy is a principal technique for characterizing molecules based on chemical shifts and couplings, which can help in identifying breakdown products in complex mixtures. nih.gov In similar systems, IR spectroscopy has been used to detect the formation of N-Cl bonds, which is analogous to the O-Cl bond in salicyloyl hypochlorite. uni-leipzig.de

The challenges in directly observing transient species like acyl hypochlorites often necessitate the use of computational methods, such as Density Functional Theory (DFT), to predict their structures and properties. researchgate.net

Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for assessing the reaction pathway of salicylic acid chlorination. LC-MS allows for the separation and identification of the various degradation products, providing indirect evidence for the involvement of specific intermediates. nih.gov

In studies of salicylic acid chlorination, LC-MS has been used to track the time-course of the parent compound and the formation of its halogenated derivatives. nih.gov By analyzing the product distribution under different reaction conditions, researchers can infer the reaction mechanism and the role of transient species like salicyloyl hypochlorite. For example, the identification of mono- and di-chlorinated salicylic acids as major products supports the proposed chlorination pathway. nih.gov

Below is a table summarizing the application of various analytical techniques in the study of salicylic acid chlorination:

Analytical TechniqueApplication in Salicylic Acid Chlorination AnalysisKey Findings
Kinetic Modeling To infer the participation of intermediates based on reaction rates under varying conditions (e.g., pH).Evidence for the involvement of salicyloyl hypochlorite at pH > 8. researchgate.netrsc.org
LC-MS/MS To separate, identify, and quantify salicylic acid and its chlorinated and hydroxylated byproducts. nih.govnih.govacs.orgIdentification of halogenated derivatives of salicylic acid in treated water samples. nih.gov
NMR Spectroscopy To structurally characterize reaction products and, in principle, transient intermediates if they are sufficiently stable. nih.govnih.govUsed to analyze the composition of precipitates formed in reactions involving hypochlorite. nih.gov
IR Spectroscopy To identify functional groups and bonding in reaction products, which can provide clues about the intermediates. uni-leipzig.deDetection of N-Cl bond formation in analogous systems. uni-leipzig.de

Influence of Environmental Parameters on Intermediate Stability and Concentration

The stability and concentration of transient intermediates like salicyloyl hypochlorite are highly dependent on environmental parameters such as pH and temperature.

Temperature also plays a crucial role in the reaction kinetics. An increase in temperature generally leads to an increased rate of degradation of salicylic acid by hypochlorite, following the Van't Hoff Rule. acs.org This increased reaction rate will, in turn, affect the concentration and lifetime of any transient intermediates involved in the process.

The following table outlines the impact of key environmental parameters on the reaction:

Environmental ParameterEffect on Salicylic Acid DegradationImplication for Salicyloyl Hypochlorite
pH Reaction rate increases with decreasing pH. acs.orgFormation pathway through salicyloyl hypochlorite is more significant at pH > 8. researchgate.netrsc.org
Temperature Reaction rate increases with increasing temperature. acs.orgThe concentration and lifetime of the intermediate are affected by the overall reaction kinetics.

Reaction Pathways and Mechanistic Investigations

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like salicylic (B10762653) acid. The electron-rich benzene (B151609) ring acts as a nucleophile, attacking an electrophilic halogen species. The reaction temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion, which then re-aromatizes by losing a proton.

Chlorination and Bromination of Salicylic Acid by Hypohalous Acids (HOCl, HOBr)

The benzene ring of salicylic acid is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group. When reacting with hypohalous acids such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), salicylic acid undergoes halogenation.

The chlorination of salicylate (B1505791) with hypochlorous acid can be significantly accelerated by the presence of catalytic amounts of tertiary amines. nih.gov This catalytic effect is attributed to the rapid formation of reactive quaternary chlorammonium ions, which act as chain carriers in a catalytic cycle. nih.gov

In the case of bromination, studies of the reaction in an aqueous solution show second-order kinetics, being first order with respect to both salicylic acid and bromine. asianpubs.orgresearchgate.netasianpubs.org While hypobromous acid (HOBr) can be the halogenating species, evidence suggests that molecular bromine (Br₂) often plays a more significant role. asianpubs.orgnih.gov

Contribution of Molecular Halogens (Cl₂, Br₂, BrCl) in Halogenation Processes

While hypohalous acids (HOCl and HOBr) are key precursors, they are often not the most reactive halogenating agents in aqueous solutions. Molecular halogens (Cl₂, Br₂) and interhalogen compounds (BrCl) are typically orders of magnitude more reactive toward salicylic acid. The formation of these more potent electrophiles can be catalyzed by the presence of halide ions and is dependent on pH. digitellinc.com

Kinetic studies have determined the specific second-order rate constants for various halogenating agents, revealing a clear hierarchy of reactivity.

Table 1: Relative Reactivity of Aqueous Halogenating Agents with Salicylic Acid

Halogenating AgentDecreasing Order of Reactivity
BrClMost Reactive
BrOCl
Br₂
Br₂O
Cl₂
Cl₂O
HOBr
HOClLeast Reactive

This table illustrates the decreasing order of reactivity of various halogenating species towards salicylic acid, highlighting that molecular halogens like BrCl and Cl₂ are significantly more reactive than their corresponding hypohalous acids.

The presence of chloride ions can enhance the rates of both chlorination and bromination by promoting the formation of the more reactive Cl₂ and BrCl species, respectively. digitellinc.com

Regioselectivity of Halogenation on the Salicylic Acid Ring

The position of halogen substitution on the salicylic acid ring is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

Hydroxyl (-OH) group: This is a powerful activating group and an ortho, para-director. It increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

Carboxyl (-COOH) group: This is a deactivating group and a meta-director, tending to direct incoming electrophiles to position 5.

The strongly activating nature of the hydroxyl group dominates the directing effects. Consequently, halogenation primarily occurs at the positions ortho and para to the -OH group. The main monosubstituted products identified are 3- and 5-halosalicylic acids. rsc.org

Table 2: Primary Monosubstituted Products from the Halogenation of Salicylic Acid

ReactantPrimary ProductsPosition of Substitution
Salicylic Acid + Chlorine Source3-chlorosalicylic acidortho to -OH, meta to -COOH
5-chlorosalicylic acidpara to -OH, meta to -COOH
Salicylic Acid + Bromine Source3-bromosalicylic acidortho to -OH, meta to -COOH
5-bromosalicylic acidpara to -OH, meta to -COOH

This table shows the primary products formed during the initial phase of halogenation, reflecting the regioselectivity directed by the hydroxyl and carboxyl groups.

Oxidative Transformation Pathways

In addition to substitution reactions on the aromatic ring, hypochlorite (B82951) is a strong oxidizing agent capable of degrading the entire salicylic acid molecule. bluewavv.com

Degradation of Salicylic Acid by Hypochlorite Through Oxidation

The oxidative degradation of salicylic acid by sodium hypochlorite is an effective method for its removal from water. bluewavv.comresearchgate.net Research indicates that this degradation process follows second-order kinetics. The efficiency of the oxidation is highly dependent on several factors, with pH being particularly influential. researchgate.net A decrease in pH generally leads to an increase in the reaction rate constant. researchgate.net The active oxidizing species are hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), with their equilibrium being pH-dependent. jst.go.jp Temperature also affects the reaction, with higher temperatures increasing the rate of degradation. researchgate.net

Formation of Hydroxylated and Other Oxidized Byproducts

The strong oxidative power of hypochlorite can lead to the cleavage of the aromatic ring and the formation of various byproducts. While electrophilic substitution yields halogenated derivatives, the oxidative pathway results in a more complete breakdown of the molecule. The process can lead to the formation of hydroxylated intermediates as the aromatic ring is attacked. semanticscholar.org Continued oxidation can result in the formation of smaller organic compounds and ultimately, complete mineralization to carbon dioxide and water under ideal conditions. Advanced oxidation processes are often studied to understand the complete degradation pathway of salicylic acid, which can involve a series of hydroxylated and ring-opened intermediates before final mineralization. rasayanjournal.co.inntu.edu.tw

Ipso-Substitution Reactions Involving Carboxyl Group Displacement

The interaction of salicylic acid with hypochlorite can lead to ipso-substitution, a reaction where an existing substituent on an aromatic ring—in this case, the carboxyl group (–COOH)—is displaced by an incoming electrophile, which is a chlorine species derived from hypochlorite. This process is a key pathway in the transformation of salicylic acid and often results in the formation of chlorinated phenols.

The proposed mechanism for this transformation involves an initial electrophilic attack by a chlorinating agent, such as hypochlorous acid (HOCl) or molecular chlorine (Cl₂), on the aromatic ring of salicylic acid. The hydroxyl group (–OH) of salicylic acid is an activating group, directing the electrophilic attack to the ortho and para positions. The attack at the carbon atom bearing the carboxyl group (the ipso position) leads to the formation of a transient intermediate. This is followed by the departure of the carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation, and the formation of a chlorinated phenol (B47542). The degradation pathway of salicylic acid can involve aromatic substitution of one or two hydrogens by chlorine and/or bromide nih.gov. Moreover, for related compounds, a decarboxylation/hydroxylation pathway from monohalogenated products has also been identified nih.gov.

Kinetic and Mechanistic Insights

Reaction Orders and Rate-Determining Steps

Kinetic studies have demonstrated that the degradation of salicylic acid by sodium hypochlorite follows second-order kinetics researchgate.net. This indicates that the reaction rate is dependent on the concentrations of both salicylic acid and the hypochlorite species. The rate law for the reaction can be expressed as:

Rate = k[Salicylic Acid][Hypochlorite]

Influence of pH on Reaction Rates and Pathways

The pH of the reaction medium exerts a profound influence on both the rate and the pathway of the reaction between salicylic acid and hypochlorite. Research has consistently shown that the reaction rate constant increases as the pH value decreases researchgate.net. This pH dependence is primarily attributed to the equilibrium between different chlorine species in solution.

In aqueous solutions, hypochlorite exists in equilibrium between the more reactive hypochlorous acid (HOCl) and the less reactive hypochlorite ion (OCl⁻).

HOCl ⇌ H⁺ + OCl⁻

At lower pH values, the equilibrium shifts towards the formation of HOCl, which is a more potent electrophile and oxidizing agent than OCl⁻. Consequently, the rate of electrophilic attack on the salicylic acid ring is enhanced, leading to a faster degradation rate. The speciation of salicylic acid, which is a weak acid, also changes with pH, but the dominant factor in the rate enhancement at lower pH is the increased concentration of HOCl.

Influence of pH on the Reaction of Salicylic Acid with Hypochlorite
pH RangeDominant Chlorine SpeciesRelative Reaction RatePrimary Reaction Pathway
Acidic (e.g., pH < 7)Hypochlorous Acid (HOCl)HighElectrophilic substitution and oxidation
Alkaline (e.g., pH > 8)Hypochlorite Ion (OCl⁻)LowSlower oxidation

Catalytic Effects of Inorganic and Organic Species (e.g., Bromide Ions, Phosphate (B84403) Buffers)

The presence of certain inorganic and organic species can significantly catalyze the reaction between salicylic acid and hypochlorite.

Bromide Ions: The addition of bromide ions (Br⁻) to the reaction mixture has been shown to accelerate the degradation of salicylic acid researchgate.net. This catalytic effect is due to the oxidation of bromide by hypochlorite to form hypobromous acid (HOBr) and other reactive bromine species, which are often more reactive halogenating agents than their chlorine counterparts. These bromine species can then react more rapidly with salicylic acid.

Phosphate Buffers: Phosphate buffers are commonly used in kinetic studies to maintain a constant pH. While their primary role is pH control, some studies have indicated that phosphate buffers can enhance the rates of bromination of salicylic acid, but not chlorination researchgate.net. This suggests a specific catalytic role for phosphate in the bromination pathway, the exact mechanism of which is a subject of ongoing research. It is important to consider that in many oxidation reactions, phosphate buffers have been observed to have an inhibitory effect on the reaction rates of other oxidants, such as ferrate, by complexing with intermediate species nih.gov. Therefore, the role of phosphate can be complex and oxidant-specific.

Temperature Dependence and Activation Energy Analysis

The rate of the reaction between salicylic acid and hypochlorite is also dependent on temperature. The removal rate of salicylic acid increases with increasing temperature, a behavior that is consistent with the principles of chemical kinetics and follows the Arrhenius equation researchgate.net.

The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and the absolute temperature (T):

k = A * e^(-Ea/RT)

Where 'A' is the pre-exponential factor and 'R' is the universal gas constant. An increase in temperature provides the reactant molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus a larger fraction of molecules possess the minimum energy required for a reaction to occur (the activation energy).

For the oxidation of salicylic acid by sodium hypochlorite, the apparent activation energy (Ea) has been determined to be 43.22 kJ/mol. This value provides a quantitative measure of the temperature sensitivity of the reaction.

Temperature Dependence and Activation Energy for the Reaction of Salicylic Acid with Hypochlorite
ParameterValueSignificance
Temperature EffectReaction rate increases with increasing temperatureConsistent with Arrhenius theory
Apparent Activation Energy (Ea)43.22 kJ/molEnergy barrier that must be overcome for the reaction to occur

Computational and Theoretical Chemistry Studies

Quantum Chemical Modeling of Salicylic (B10762653) Acid and Hypochlorite (B82951) Interactions

Quantum chemical modeling, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the intricacies of the interaction between salicylic acid and hypochlorite. These models provide a foundational understanding of the geometric and electronic properties of the reacting molecules and the pathways through which they transform.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to interpret the optimized molecular geometry and fundamental vibration frequencies of molecules. researchgate.net Structural optimizations based on DFT are widely employed to predict molecular geometries with high accuracy. researchgate.net For salicylic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been used to determine its structural parameters. researchgate.net These calculations help in understanding the electronic properties and stability of the molecule. nih.govnih.gov

The electronic structure of salicylic acid has been investigated, revealing how its stability is influenced by factors like solvent polarity. mwjscience.com Computational studies show that the stability of salicylic acid increases with the polarity of the solvent, with the highest stability observed in water. mwjscience.com DFT can also be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for Salicylic Acid using DFT Note: This table is illustrative, based on typical findings from DFT calculations. Exact values may vary based on the specific functional and basis set used.

ParameterDescriptionTypical Calculated Value
C-C (aromatic)Carbon-carbon bond lengths in the benzene (B151609) ring~1.39 - 1.41 Å
C-O (hydroxyl)Carbon-oxygen bond length of the hydroxyl group~1.36 Å
C-C (carboxyl)Bond length between the ring and the carboxyl carbon~1.49 Å
C=O (carboxyl)Carbon-oxygen double bond length in the carboxyl group~1.21 Å
C-O-H (hydroxyl)Bond angle of the hydroxyl group~109°

Prediction of Reaction Mechanisms and Transition States

Computational modeling is crucial for mapping out the potential reaction pathways for the degradation of salicylic acid by hypochlorite. While direct and comprehensive DFT studies on this specific reaction are not extensively detailed in the literature, mechanisms can be inferred from studies on similar advanced oxidation processes, such as those involving hydroxyl radicals (•OH), which can be generated from hypochlorite. ntnu.nonih.gov

The reaction is believed to proceed through an electrophilic attack on the aromatic ring of salicylic acid. researchgate.net DFT calculations on the degradation of salicylic acid by •OH radicals have identified several intermediate products, including 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. ntnu.no The formation of these intermediates is explained by the initial attack of the radical species on the electron-rich positions of the salicylic acid ring. ntnu.noresearchgate.net

Transition State Theory (TST) provides the theoretical framework for understanding the rates of these reaction steps. wikipedia.org Using DFT, the geometry and energy of the transition state (the highest energy point along the reaction coordinate) can be calculated. ntnu.no The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. wikipedia.org For the degradation of salicylic acid, rate-determining steps have been identified as decarboxylation and bond breakage reactions, with calculated activation energies in the range of 60-80 kcal/mol for hydroxyl radical-mediated pathways. nih.gov By integrating the intrinsic reaction coordinate (IRC) from the transition state structure, the pathway to the reactant and product geometries can be confirmed. ntnu.no

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

For salicylic acid, DFT calculations show that the HOMO is primarily localized on the aromatic ring, with minor contributions from the carboxyl group. ntnu.no This indicates that the ring is the most nucleophilic part of the molecule and the likely site of attack by electrophilic species generated from hypochlorite, such as chlorine atoms (Cl•) or hydroxyl radicals (•OH). ntnu.noresearchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A smaller value indicates higher reactivity.

Electronic Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).

Table 2: Calculated Reactivity Descriptors for Salicylic Acid using DFT/B3LYP/6-311G(d,p) Data adapted from theoretical studies on salicylic acid isomers. researchgate.net

DescriptorSymbolCalculated Value (eV)
HOMO EnergyEHOMO-6.738
LUMO EnergyELUMO-1.996
Energy GapΔE4.742
Ionization PotentialI6.738
Electron AffinityA1.996
Chemical Potentialμ-4.367
Chemical Hardnessη2.371
Electrophilicity Indexω4.020

Computational Approaches to Solvent Effects and pH Dependence

Experimental studies have shown that the degradation of salicylic acid by sodium hypochlorite is significantly influenced by the pH of the solution, with the reaction rate increasing as the pH decreases. researchgate.netbluewavv.com Temperature also plays a key role, with higher temperatures accelerating the reaction in accordance with the Van't Hoff Rule. researchgate.netbluewavv.com

Computational chemistry can model these environmental effects. The influence of a solvent, such as water, can be incorporated into DFT calculations using implicit solvation models like the Solvation Model based on Density (SMD). ntnu.no These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of molecular properties in a more realistic environment. mwjscience.com

The strong pH dependence of the reaction is due to the different chemical species present at various pH levels. Salicylic acid itself has pKa values for its carboxyl and phenolic groups, while the active chlorine species exists in equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), with a pKa around 7.5. Computational studies can address this by modeling the geometry and reactivity of each of these protonated and deprotonated species separately. By calculating the properties of salicylate (B1505791) vs. salicylic acid and HOCl vs. OCl⁻, it is possible to theoretically determine which pair of reactants is most reactive, thus explaining the observed pH-rate profile.

Theoretical Investigations of Radical Intermediates and Reaction Energies

The oxidation of salicylic acid by hypochlorite is understood to involve radical species. mdpi.com Hypochlorite solutions, especially when exposed to light or in the presence of other reagents, can generate highly reactive radicals, including hydroxyl radicals (•OH), chlorine radicals (Cl•), and chlorite (B76162) radicals (ClO•). mdpi.com

Theoretical investigations, primarily using DFT, have been conducted on the degradation of salicylic acid mediated by hydroxyl radicals. nih.gov These studies calculate the reaction energies for various proposed steps in the degradation pathway. The initial attack of a radical on the aromatic ring is typically an exothermic process. Subsequent steps, such as the elimination of a water molecule or decarboxylation (removal of CO₂), have specific energy barriers that can be calculated. nih.gov

For instance, DFT modeling of •OH-mediated degradation has shown that decarboxylation and other bond breakage reactions are often the rate-determining steps, with calculated activation energies of approximately 60 kcal/mol and 80 kcal/mol, respectively. nih.gov These high energy barriers are overcome by the highly reactive nature of the radical species involved. Computational models can predict the relative stability of various radical intermediates, helping to determine the most probable degradation pathways. ntnu.no

Table 3: Potential Radical Intermediates in the Salicylic Acid-Hypochlorite System This table lists radical species that are known to be generated from hypochlorite and are likely involved in the oxidation of organic compounds like salicylic acid. mdpi.com

Radical SpeciesFormulaRole in Reaction
Hydroxyl Radical•OHA primary, highly reactive oxidant that attacks the aromatic ring.
Chlorine RadicalCl•An electrophilic radical that can add to the aromatic ring or abstract hydrogen.
Chlorite RadicalClO•Another reactive chlorine species that participates in oxidation reactions.
Superoxide Radical AnionO₂•⁻Can be formed in secondary reactions and contributes to the oxidative environment.
Salicylic Acid Radical CationSA•⁺Formed by the initial electron transfer from salicylic acid, making it susceptible to nucleophilic attack. ntnu.no

Applications in Chemical Transformations and Environmental Chemistry

Synthetic Utility of Hypochlorite (B82951) in Organic Reactions with Aromatic Acids

Sodium hypochlorite is a readily available and inexpensive reagent that can be employed for the electrophilic chlorination and oxidation of aromatic compounds. Its reactivity is influenced by factors such as pH, temperature, and the specific substituents on the aromatic ring.

Hypochlorite is a source of electrophilic chlorine, which can react with electron-rich aromatic rings, such as those found in phenolic compounds like salicylic (B10762653) acid. The hydroxyl and carboxyl groups of salicylic acid activate the aromatic ring, directing the electrophilic substitution primarily to the ortho and para positions. The reaction of aqueous sodium hypochlorite with salicylic acid can yield monochlorinated and dichlorinated products. erowid.orgsciencemadness.org For instance, the chlorination of p-hydroxybenzoic acid with two moles of sodium hypochlorite results in the formation of the 3,5-dichloro derivative. erowid.org

The chlorination of various activated aromatic substrates using aqueous sodium hypochlorite has been demonstrated to produce a range of chlorinated compounds in good yields. erowid.org The reaction is typically straightforward, involving the dissolution or suspension of the aromatic compound in a dilute alkali solution followed by the addition of sodium hypochlorite solution. erowid.org

Starting MaterialMoles of NaOClProductYield (%)
Anisic acid23-chloroanisic acid80%
Vanillic acid25-chlorovanillic acid85%
p-Hydroxybenzoic acid23,5-dichloro-p-hydroxybenzoic acid50%
Vanillin1.55-chlorovanillin90%

The data in this table is sourced from research on the chlorination of aromatic compounds using aqueous sodium hypochlorite. erowid.org

Hypochlorite is a potent oxidizing agent, and its reactivity can be harnessed for selective organic transformations. wikipedia.org In the context of aromatic acids, the outcome of the oxidation is highly dependent on the substrate's structure and the reaction conditions. Sodium hypochlorite can oxidize a variety of organic compounds, with the extent of oxidation being influenced by the stability of any carbanion intermediates formed during the reaction. rsc.org For instance, primary alcohols can be oxidized to carboxylic acids. wikipedia.org

The oxidation of aromatic compounds by sodium hypochlorite can lead to different products. For example, the oxidation of aromatic amines can result in the formation of azo compounds. surrey.ac.uk In the case of aromatic sulfonic acids, photochemical oxidation with hypochlorite can lead to desulfonation, aromatic hydroxylation, and ring cleavage. oup.com The selectivity of hypochlorite as an oxidant is a key aspect of its synthetic utility, allowing for targeted modifications of organic molecules. rsc.org

Environmental Implications of Salicylic Acid Chlorination

The presence of salicylic acid and its derivatives in water sources, originating from pharmaceutical and industrial waste, is a growing environmental concern. During water disinfection processes that utilize chlorine-based agents like hypochlorite, salicylic acid can act as a precursor for the formation of chlorinated disinfection byproducts (DBPs). health.state.mn.usnih.gov

Chlorine, in the form of hypochlorous acid or hypochlorite, readily reacts with organic matter present in water to form a variety of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). health.state.mn.usresearchgate.net Salicylic acid, with its activated aromatic ring, is susceptible to electrophilic attack by chlorine, leading to the formation of chlorinated salicylic acid derivatives. nih.gov Research has shown that the degradation of salicylic acid during chlorination involves the aromatic substitution of hydrogen atoms by chlorine. nih.gov

Studies have identified halogenated derivatives of salicylic acid in both drinking water and wastewater samples, confirming its role as a DBP precursor. nih.gov The formation of these byproducts is a significant concern due to their potential adverse health effects. health.state.mn.uswaterrf.org The reaction kinetics of salicylic acid with chlorine are influenced by factors such as chlorine concentration, bromide concentration, and pH, with higher chlorine and bromide concentrations generally leading to faster degradation and byproduct formation. nih.gov

PrecursorDisinfectantMajor Disinfection Byproducts
Salicylic AcidChlorine (Hypochlorite)Chlorinated Salicylic Acids, Trihalomethanes (THMs), Haloacetic Acids (HAAs)
Natural Organic MatterChlorine (Hypochlorite)Trihalomethanes (THMs), Haloacetic Acids (HAAs)
UreaChlorine (Hypochlorite)Chloramines, Trihalomethanes (THMs)

This table summarizes common precursors and the resulting disinfection byproducts formed during water chlorination. researchgate.netnih.govdeswater.com

Given the environmental persistence and potential for DBP formation, the removal of salicylic acid from water is a critical aspect of water treatment. Various advanced oxidation processes (AOPs) have been investigated for their effectiveness in degrading salicylic acid. rasayanjournal.co.inntu.edu.tw These methods typically rely on the generation of highly reactive hydroxyl radicals to break down organic pollutants.

Ozonation has been shown to be an effective method for removing salicylic acid, with the degradation mechanism being pH-dependent. nih.gov At acidic pH, direct oxidation by ozone dominates, while at alkaline pH, the indirect reaction with hydroxyl radicals is the primary pathway. nih.gov Other AOPs, such as UV/H₂O₂ and photo-Fenton processes, have also demonstrated high efficiency in degrading salicylic acid. rasayanjournal.co.in Biological degradation using bacteria from biofiltration plants has also been explored as a sustainable remediation strategy. nih.gov

Methodologies for Detecting Reactive Chlorine Species in Chemical Systems

Accurate and sensitive detection of reactive chlorine species, such as hypochlorite, is essential for monitoring disinfection processes and controlling DBP formation. researchgate.net A variety of analytical methods have been developed for this purpose.

Common methods for measuring free chlorine (which includes hypochlorous acid and hypochlorite) include colorimetric techniques, such as the DPD (N,N-diethyl-p-phenylenediamine) method, where the reagent reacts with chlorine to produce a colored product whose intensity is proportional to the chlorine concentration. tipbiosystems.comhotelinteractive.com Other techniques include:

Spectrophotometry: This method can be used to determine hypochlorite concentrations by measuring its native absorbance at a specific wavelength, around 292 nm. researchgate.net

Electrochemical methods: Amperometric sensors can provide continuous monitoring of chlorine levels. hotelinteractive.com

Fluorescence-based probes: These offer high sensitivity and can be used for real-time detection in situ. rsc.org

Chromatography: This technique can be employed for the separation and quantification of different chlorine species. researchgate.net

Titration methods: Iodometric titration is a classic method for determining the concentration of hypochlorite in bleach solutions. cuny.edu

Detection MethodPrincipleTypical Application
DPD Colorimetric MethodOxidation of N,N-diethyl-p-phenylenediamine (DPD) to form a colored product.Field and laboratory analysis of free and total chlorine in water. tipbiosystems.comhotelinteractive.com
UV-Vis SpectrophotometryMeasurement of absorbance at a specific wavelength (e.g., 292 nm for hypochlorite).Quantification of hypochlorite in bleach products. researchgate.net
Amperometric TitrationElectrochemical detection of the endpoint of a titration reaction.Accurate determination of chlorine residuals.
Fluorescence ProbesChange in fluorescence intensity upon reaction with hypochlorite.Sensitive detection in aqueous solutions and biological systems. rsc.org
Iodometric TitrationReaction of hypochlorite with iodide to produce iodine, which is then titrated.Determination of hypochlorite concentration in bleach solutions. cuny.edu

This table outlines various methodologies for the detection of reactive chlorine species.

Future Research Directions and Perspectives

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

A thorough comprehension of the kinetics and mechanisms governing the reaction between salicylic (B10762653) acid and hypochlorite (B82951) necessitates the use of analytical techniques capable of real-time monitoring. The rapid nature of these reactions often precludes traditional offline analysis. Future research will likely focus on the implementation and refinement of Process Analytical Technology (PAT) to gain deeper insights into the dynamic changes occurring during the reaction. americanpharmaceuticalreview.commt.comnih.gov

PAT encompasses a suite of tools that enable continuous analysis and control of manufacturing processes. americanpharmaceuticalreview.commt.comnih.gov Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, integrated directly into the reaction vessel, can provide real-time data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.com This allows for the precise determination of reaction rates and the identification of transient species that are critical to elucidating the reaction pathway.

Furthermore, stopped-flow spectrophotometry presents a powerful technique for studying the initial, rapid stages of the reaction. By rapidly mixing the reactants and monitoring the change in absorbance over milliseconds, researchers can determine rate constants for the fast chlorination steps. researchgate.netnih.gov The application of such advanced analytical methods will be instrumental in developing accurate kinetic models and a more complete mechanistic understanding of the salicylic acid-hypochlorite system.

Exploration of Sustainable and Green Chlorination Technologies

Conventional chlorination processes often rely on molecular chlorine or hypochlorite solutions, which can lead to the formation of undesirable chlorinated byproducts and present environmental concerns. A significant future research direction lies in the development of sustainable and green chlorination technologies for salicylic acid and other aromatic compounds.

One promising avenue is the exploration of solid acid catalysts, such as zeolites and clays. nih.govresearchgate.net These materials can act as heterogeneous catalysts, offering advantages in terms of catalyst recovery and reuse, thereby minimizing waste. Zeolites, with their well-defined pore structures, can also impart shape-selectivity, potentially leading to higher yields of desired chlorinated isomers of salicylic acid. researchgate.net

Photocatalysis represents another green approach to chlorination. researchgate.net The use of semiconductor photocatalysts, such as titanium dioxide (TiO2), in the presence of a chloride source and a light source can generate reactive chlorine species in situ. nih.gov This method can lead to the efficient degradation of phenolic compounds and offers a potentially more environmentally friendly route for the controlled chlorination of salicylic acid. nih.gov Research in this area will focus on developing highly active and stable photocatalysts and optimizing reaction conditions to maximize efficiency and selectivity. The use of environmentally benign reagents, such as hydrogen peroxide with hydrohalic acids, also presents a viable green alternative for the halogenation of aromatic compounds. consensus.app

Comprehensive Mechanistic Understanding of Multi-Component Hypochlorite-Salicylic Acid Systems

The reaction of salicylic acid with hypochlorite in real-world scenarios rarely occurs in a simple two-component system. The presence of other species, such as metal ions, amines, and other organic matter, can significantly influence the reaction pathways and product distribution. A critical area for future research is to develop a comprehensive mechanistic understanding of these multi-component systems.

For instance, the presence of certain metal ions can catalyze the oxidation of salicylic acid. nih.gov Investigating the role of different metal ions in the hypochlorite-mediated transformation of salicylic acid will be crucial for predicting its fate in complex environmental matrices and for developing catalyzed synthetic methodologies.

Furthermore, in systems where both salicylic acid and amines are present, competitive reactions will occur. Understanding the relative reaction rates and the formation of various chlorinated organic compounds and chloramines is essential for applications such as water treatment, where the formation of disinfection byproducts is a major concern. Kinetic modeling of these competitive reactions will provide valuable insights for process optimization and control.

Computational Design of Novel Catalysts for Selective Halogenation and Oxidation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and designing novel catalysts. nih.govresearchgate.netnih.gov Future research will increasingly leverage computational modeling to design catalysts with high selectivity for the halogenation and oxidation of salicylic acid.

DFT calculations can be employed to model the transition states of electrophilic chlorination of the salicylic acid ring. nih.govresearchgate.netresearchgate.net This allows for the prediction of the most likely positions of chlorination and provides insights into the electronic and steric factors that govern selectivity. By understanding these fundamental principles, researchers can computationally design catalysts that favor the formation of specific chlorinated isomers.

Moreover, in silico design of microporous materials like zeolites can be used to achieve shape-selective catalysis. researchgate.net By modeling the diffusion of reactants and the geometry of the transition states within the zeolite pores, it is possible to design catalysts that sterically hinder the formation of undesired products and promote the synthesis of a single, desired chlorinated salicylic acid derivative. This computational-driven approach will accelerate the discovery of highly efficient and selective catalysts.

Investigation of Salicylic Acid Derivatives in Hypochlorite-Mediated Processes

The reactivity of salicylic acid derivatives in hypochlorite-mediated processes is another important area for future investigation. The presence of different functional groups on the salicylic acid backbone can significantly alter the electronic properties of the aromatic ring and, consequently, its reactivity towards hypochlorite.

Research into the synthesis and subsequent reaction of various monochlorosalicylic acids with hypochlorite will provide a more detailed picture of the stepwise chlorination process. google.comgoogle.com Understanding the kinetics and product distribution of these reactions is essential for controlling the degree of chlorination.

Furthermore, the degradation of acetylsalicylic acid (aspirin), a widely used pharmaceutical, in the presence of hypochlorite is of significant environmental relevance. mdpi.comnih.govhitachi-hightech.comresearchgate.net Studies focusing on the hypochlorite-induced degradation pathways of aspirin (B1665792) and other salicylic acid derivatives will help in assessing their environmental fate and in developing effective treatment strategies for their removal from water sources. This research will contribute to a more holistic understanding of the behavior of this important class of compounds in various chemical environments.

Q & A

Q. What are standard protocols for sterilizing plant tissues using sodium hypochlorite in experiments involving salicylic acid?

Sodium hypochlorite (NaClO) is widely used for surface sterilization of plant explants to eliminate microbial contamination. A common protocol involves treating seeds or tissues with 50% sodium hypochlorite (v/v) for 7–10 minutes, followed by rinsing with sterile water . For example, in lemon balm (Melissa officinalis) studies, seeds were sterilized with 50% sodium hypochlorite for 7 minutes after ethanol pretreatment . Adjustments to concentration and exposure time should be validated for specific plant species to avoid tissue toxicity.

Q. How is the salicylic acid-hypochlorite spectrophotometric method applied to quantify ammonium in environmental samples?

This method involves reacting ammonium with salicylic acid and sodium hypochlorite under alkaline conditions to form a blue indophenol compound, measured at 697 nm. Key steps include:

Reagent preparation : Mix salicylic acid (50 g/L), sodium nitroprusside (0.1 g/mL), and sodium hypochlorite (1–2 drops).

Sample treatment : Add reagents sequentially to the sample, incubate for 10–15 minutes, and measure absorbance .
Table 1 : Critical parameters for ammonium detection.

ParameterSpecification
Wavelength697 nm
Reaction pH12–13 (alkaline)
Detection limit~0.01 mg/L NH₄⁺-N

Q. What are recommended concentrations of salicylic acid for studying root development in plant tissue culture?

In Melissa officinalis experiments, salicylic acid (SA) concentrations of 0.1–1.0 mmol/L in MS medium significantly enhanced root fresh weight (up to 3.5-fold) and dry weight. Optimal results were observed at 0.3–0.5 mmol/L SA, while higher concentrations (e.g., 1.0 mmol/L) increased aerial root formation but did not improve overall root biomass .

Advanced Research Questions

Q. How does salicylic acid interact with H₂O₂-metabolizing enzymes to modulate oxidative stress in plants?

SA enhances H₂O₂ production by upregulating Cu,Zn-superoxide dismutase (SOD) activity while suppressing catalase (CAT) and ascorbate peroxidase (APX) over prolonged exposure. This imbalance leads to lipid peroxidation and protein oxidation. For example, in Arabidopsis thaliana, 0.5–1.0 mM SA treatments increased H₂O₂ levels by 2-fold and caused chlorophyll isomerization within 24 hours . To resolve contradictory observations (e.g., SA-induced damage vs. H₂O₂ alone being less harmful), experimental designs should include:

  • Time-course analyses to distinguish acute vs. chronic effects.
  • H₂O₂ scavengers (e.g., dimethylthiourea) to confirm SA’s dependency on H₂O₂ .

Q. What molecular techniques validate the role of salicylic acid in hypochlorous acid (HOCl)-mediated plant defense activation?

GC-MS quantification : Measure SA levels in leaves after HOCl treatment. In tobacco, a single HOCl application increased SA by 10-fold, confirmed via GC-MS .

Transgenic models : Use SA-deficient lines (e.g., NahG plants) to assess defense gene expression (e.g., PR1a). Wild-type plants showed 1000x upregulation of PR1a after HOCl treatment, while NahG plants had only 100x induction .

Enzyme assays : Monitor SOD, CAT, and APX activities to link SA-HOCl interactions to redox dynamics.

Q. How can researchers address contradictions in salicylic acid’s dual role as a pro-oxidant and defense signaling molecule?

SA’s dual role depends on concentration, exposure duration, and plant species. For instance:

  • Low SA (0.1–0.5 mM) : Activates systemic acquired resistance (SAR) via NPR1/WRKY pathways without significant oxidative damage .
  • High SA (>1 mM) : Induces phytotoxicity by overwhelming antioxidant systems .
    Experimental recommendations :
  • Include oxidative stress markers (malondialdehyde for lipid peroxidation, carbonyl groups for protein oxidation).
  • Compare SA effects in mutants with altered SA biosynthesis (e.g., ics1, pad4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.